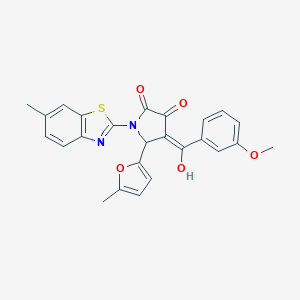![molecular formula C24H28N2O5 B266865 1-[2-(dimethylamino)ethyl]-5-(4-ethoxyphenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266865.png)
1-[2-(dimethylamino)ethyl]-5-(4-ethoxyphenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(dimethylamino)ethyl]-5-(4-ethoxyphenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one is a chemical compound that has been the subject of extensive scientific research due to its potential applications in various fields. This compound is also known as DMEMO or DMEMO-EDOPH, and it has been synthesized using various methods.
Mécanisme D'action
DMEMO exerts its effects by inhibiting the activity of various enzymes and signaling pathways, including the NF-κB pathway and the MAPK pathway. It also acts as a free radical scavenger and reduces oxidative stress, which is a major contributor to various diseases.
Biochemical and Physiological Effects:
DMEMO has been found to exhibit various biochemical and physiological effects, including reducing inflammation, inhibiting cancer cell growth, and protecting against oxidative stress-induced damage. It has also been found to improve insulin sensitivity and reduce blood glucose levels, making it a potential candidate for the treatment of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
DMEMO has several advantages for lab experiments, including its stability, solubility, and low toxicity. However, its high cost and limited availability can be a limitation for some studies.
Orientations Futures
There are several future directions for the research on DMEMO, including investigating its potential as a therapeutic agent for various diseases, elucidating its mechanism of action, and exploring its potential interactions with other drugs. Additionally, further studies are needed to determine the optimal dosage and administration route for DMEMO and to evaluate its long-term safety and efficacy.
Conclusion:
In conclusion, DMEMO is a chemical compound that has been extensively studied for its potential applications in various fields. It exhibits antioxidant, anti-inflammatory, and anti-cancer properties and has several advantages for lab experiments. Further research is needed to fully elucidate its mechanism of action and to determine its potential as a therapeutic agent for various diseases.
Méthodes De Synthèse
DMEMO can be synthesized using various methods, including the reaction of 4-methoxybenzoyl chloride with 1,2-dimethylimidazole in the presence of triethylamine, followed by reaction with 5-(4-ethoxyphenyl)-3-hydroxy-2-cyclohexen-1-one and N,N-dimethylethylenediamine. Another method involves the reaction of 5-(4-ethoxyphenyl)-3-hydroxy-2-cyclohexen-1-one with 4-methoxybenzoyl chloride in the presence of triethylamine, followed by reaction with N,N-dimethylethylenediamine and 1,2-dimethylimidazole.
Applications De Recherche Scientifique
DMEMO has been extensively studied for its potential applications in various fields, including medicine, biochemistry, and pharmacology. It has been found to exhibit antioxidant, anti-inflammatory, and anti-cancer properties, making it a promising candidate for the treatment of various diseases.
Propriétés
Nom du produit |
1-[2-(dimethylamino)ethyl]-5-(4-ethoxyphenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one |
|---|---|
Formule moléculaire |
C24H28N2O5 |
Poids moléculaire |
424.5 g/mol |
Nom IUPAC |
(4E)-1-[2-(dimethylamino)ethyl]-5-(4-ethoxyphenyl)-4-[hydroxy-(4-methoxyphenyl)methylidene]pyrrolidine-2,3-dione |
InChI |
InChI=1S/C24H28N2O5/c1-5-31-19-12-6-16(7-13-19)21-20(22(27)17-8-10-18(30-4)11-9-17)23(28)24(29)26(21)15-14-25(2)3/h6-13,21,27H,5,14-15H2,1-4H3/b22-20+ |
Clé InChI |
QYFFMLYRBVDKDQ-LSDHQDQOSA-N |
SMILES isomérique |
CCOC1=CC=C(C=C1)C2/C(=C(/C3=CC=C(C=C3)OC)\O)/C(=O)C(=O)N2CCN(C)C |
SMILES |
CCOC1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)OC)O)C(=O)C(=O)N2CCN(C)C |
SMILES canonique |
CCOC1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)OC)O)C(=O)C(=O)N2CCN(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(E)-1-benzofuran-2-yl{1-[2-(diethylammonio)ethyl]-4,5-dioxo-2-[4-(propan-2-yl)phenyl]pyrrolidin-3-ylidene}methanolate](/img/structure/B266783.png)

![4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(3-propoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266786.png)
![(E)-2,3-dihydro-1,4-benzodioxin-6-yl{1-[2-(dimethylammonio)ethyl]-4,5-dioxo-2-(4-propoxyphenyl)pyrrolidin-3-ylidene}methanolate](/img/structure/B266787.png)
![4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-1-[2-(dimethylamino)ethyl]-5-(4-ethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266788.png)
![4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-3-hydroxy-5-(2-methoxyphenyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266789.png)
![(E)-2,3-dihydro-1,4-benzodioxin-6-yl{2-(3,4-dimethoxyphenyl)-1-[3-(dimethylammonio)propyl]-4,5-dioxopyrrolidin-3-ylidene}methanolate](/img/structure/B266791.png)
![(E)-2,3-dihydro-1,4-benzodioxin-6-yl{2-(2,4-dimethoxyphenyl)-1-[3-(dimethylammonio)propyl]-4,5-dioxopyrrolidin-3-ylidene}methanolate](/img/structure/B266792.png)
![(E)-2,3-dihydro-1,4-benzodioxin-6-yl{1-[3-(dimethylammonio)propyl]-2-(4-methoxyphenyl)-4,5-dioxopyrrolidin-3-ylidene}methanolate](/img/structure/B266795.png)
![(E)-2,3-dihydro-1,4-benzodioxin-6-yl{1-[2-(dimethylammonio)ethyl]-2-(4-ethoxy-3-methoxyphenyl)-4,5-dioxopyrrolidin-3-ylidene}methanolate](/img/structure/B266801.png)
![2-{[3-cyano-4-(4-hydroxy-3-methoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B266803.png)
![N-(3-chlorophenyl)-2-{[3-cyano-4-(4-hydroxy-3-methoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]sulfanyl}acetamide](/img/structure/B266805.png)
![2-{[3-cyano-4-(4-hydroxy-3-methoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B266806.png)
